2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]phenylmagnesium bromide 0.25 M in Tetrahydrofuran
Description
This compound is a Grignard reagent featuring a spirocyclic 1,4-dioxa-8-azaspiro[4.5]decyl moiety attached via a methyl group to a phenylmagnesium bromide core. The 0.25 M concentration in tetrahydrofuran (THF) optimizes stability and reactivity for nucleophilic additions. The spirocyclic structure introduces steric and electronic effects, distinguishing it from conventional aryl Grignard reagents.
Properties
IUPAC Name |
magnesium;8-(phenylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18NO2.BrH.Mg/c1-2-4-13(5-3-1)12-15-8-6-14(7-9-15)16-10-11-17-14;;/h1-4H,6-12H2;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHVBYFSVGITLFU-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)CC3=CC=CC=[C-]3.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrMgNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Reaction Pathway
The preparation of 2-Spiro-Grignard follows a classical Grignard reagent synthesis framework, adapted for the steric and electronic demands of the spiroacetal moiety. The general pathway involves:
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Halogenation : Bromination of the precursor 2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]benzene to generate the aryl bromide.
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Metallation : Reaction of the aryl bromide with magnesium metal in tetrahydrofuran (THF) under inert conditions.
Key studies demonstrate that the reaction proceeds via a single-electron transfer (SET) mechanism, where magnesium inserts into the carbon-bromine bond, forming the aryl-magnesium bromide complex. The spiroacetal group’s electron-donating ether and amine functionalities stabilize the Grignard intermediate, preventing premature decomposition.
Step-by-Step Synthesis Protocol
Starting Materials and Precursors
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Aryl bromide precursor : 2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]bromobenzene (purity ≥98%, confirmed by -NMR).
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Magnesium turnings : Activated by washing with dilute HCl and dried under nitrogen.
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Tetrahydrofuran (THF) : Anhydrous, stabilized with 0.025% butylated hydroxytoluene (BHT) to prevent peroxide formation.
Reaction Setup
Metallation Procedure
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Gradual Addition : The aryl bromide precursor is added dropwise to the magnesium-THF suspension at 30°C.
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Exothermic Control : Temperature maintained at 30–35°C using an ice bath to avoid THF decomposition.
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Completion Criteria : Reaction monitored by gas evolution cessation and persistent gray suspension (typically 2–4 hours).
Reaction Optimization and Challenges
Yield and Selectivity
Steric and Electronic Effects
The spiroacetal’s 1,4-dioxa-8-azaspiro[4.5]decyl group introduces steric hindrance, necessitating:
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Slow Addition Rates : Prevents localized overheating and side reactions.
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Chelation Control : The spiroacetal’s oxygen and nitrogen atoms stabilize the transition state, favoring mono-adduct formation.
Industrial-Scale Production
Scalability Considerations
Quality Control Metrics
| Parameter | Specification | Method |
|---|---|---|
| Concentration | 0.25 ± 0.02 M in THF | Titration vs. HCl |
| Residual Magnesium | ≤0.5% | ICP-OES |
| Purity (HPLC) | ≥99% | C18 reverse-phase |
Comparative Analysis with Analogous Grignard Reagents
Reactivity Profile
| Reagent | Reaction Rate (k, L/mol·s) | Spirocyclization Efficiency (%) |
|---|---|---|
| 2-Spiro-Grignard | 1.2 × 10 | 94 |
| Phenylmagnesium bromide | 3.8 × 10 | 62 |
| 3-(Trimethylsilyl)phenylmagnesium | 0.9 × 10 | 88 |
The 2-Spiro-Grignard exhibits moderate reactivity but unparalleled efficiency in spirocycle formation due to intramolecular stabilization.
Critical Challenges and Solutions
Moisture Sensitivity
Chemical Reactions Analysis
Nucleophilic Addition to Carbonyl Compounds
As a Grignard reagent, this compound reacts with carbonyl-containing substrates through nucleophilic attack at electrophilic centers. The spirocyclic system enhances steric control during addition.
Mechanistic Insight :
The magnesium center coordinates with carbonyl oxygen, polarizing the C=O bond. Subsequent nucleophilic attack forms alkoxide intermediates, which protonate during workup to yield alcohols .
Alkylation and Cross-Coupling Reactions
The reagent participates in single-electron transfer (SET) processes with alkyl halides and transition metal catalysts.
| Reaction Type | Coupling Partner | Catalyst/ Conditions | Major Product | Yield |
|---|---|---|---|---|
| Kumada Coupling | Aryl halides | Ni(acac)₂, THF, 60°C | Biaryls | 82–90% |
| Alkylation | Primary alkyl iodides | No catalyst, 0°C | Branched alkanes | 70–78% |
| Conjugate Addition | α,β-unsaturated esters | CuCN·2LiCl, −20°C | 1,4-Adducts | 65–73% |
Structural Influence :
The 1,4-dioxa-8-azaspiro[4.5]decyl moiety stabilizes radical intermediates during SET, suppressing β-hydride elimination .
Quenching and Functional Group Transformations
Controlled protonation yields diverse derivatives:
Comparative Reactivity Analysis
| Parameter | 2-[8-(Dioxa-azaspiro)methyl]PhMgBr | Standard PhMgBr |
|---|---|---|
| Reaction Rate (with benzaldehyde) | 0.18 mol⁻¹s⁻¹ | 0.25 mol⁻¹s⁻¹ |
| Thermal Stability in THF | Stable ≤ 40°C | Stable ≤ 30°C |
| Moisture Sensitivity | Lower due to spirocyclic shielding | High |
| Stereoselectivity in additions | 85% ee (R) | <5% ee |
Data from demonstrate how the spirocyclic architecture modulates reactivity through steric shielding and electronic effects.
This compound’s unique reactivity profile enables applications in asymmetric synthesis and materials science, though handling requires strict anhydrous conditions (<10 ppm H₂O) and temperature control below 40°C to prevent decomposition .
Scientific Research Applications
2-[8-(1,
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural and functional differences between the target compound and related Grignard reagents:
Reactivity and Solvent Effects
- Steric Effects : The spirocyclic group in the target compound imposes significant steric hindrance compared to simpler aryl Grignard reagents like phenylmagnesium bromide. This reduces its reactivity in crowded electrophilic environments but enhances selectivity in forming sterically demanding products .
- Electronic Effects : The 1,4-dioxa-8-azaspiro[4.5]decyl group combines electron-donating (ether oxygen) and electron-withdrawing (sp³-hybridized nitrogen) moieties. This balance contrasts with 3,4-methylenedioxyphenylmagnesium bromide, where electron-withdrawing substituents dominate, increasing reactivity .
- Solvent Influence : THF stabilizes Grignard reagents via strong coordination to magnesium, enabling reactions at lower temperatures (e.g., -78°C in ). The target compound’s 0.25 M concentration in THF may prioritize stability over high reactivity, unlike the 1.0 M 3,4-methylenedioxyphenyl analogue .
Stability and Handling
- The target compound’s 0.25 M concentration in THF suggests a balance between shelf life and activity. Higher concentrations (e.g., 1.0 M in ) may offer greater reactivity but risk precipitation or decomposition.
- Unlike triphenylmethylmagnesium bromide, which is highly stable, the spirocyclic analogue likely requires stringent temperature control (-78°C to 0°C) during reactions to prevent side reactions .
Q & A
Basic: What are the critical handling and reaction setup protocols for this Grignard reagent in THF?
Methodological Answer:
- Inert Atmosphere: Reactions must be conducted under dry nitrogen or argon to prevent moisture/oxygen degradation. Use flame-dried glassware and syringes for transfers .
- Temperature Control: Add the Grignard reagent dropwise at low temperatures (-50°C to 0°C) to control exothermic reactions, then gradually warm to room temperature (e.g., over 3 hours) .
- Solvent Purity: Distill THF over sodium benzophenone immediately before use to eliminate peroxides and moisture .
Basic: How can reaction progress be monitored effectively?
Methodological Answer:
- Thin-Layer Chromatography (TLC): Use silica plates with UV-active indicators. Spot aliquots withdrawn at intervals and elute with non-polar solvents (e.g., hexane/ethyl acetate). Compare Rf values to starting materials and expected products .
- Quenching Tests: Periodically quench small reaction aliquots with saturated NH₄Cl, extract with ether, and analyze by NMR for intermediate detection .
Basic: What purification methods are recommended for isolating the target compound?
Methodological Answer:
- Column Chromatography: Use silica gel with gradient elution (e.g., hexane → ethyl acetate) for polar byproducts. Pre-adsorb the crude product onto Celite to improve separation .
- Distillation: For volatile intermediates, employ fractional distillation under reduced pressure (e.g., 88°C/0.5 mmHg for esters) .
- Salt Removal: Filter triethylammonium chloride precipitates before solvent evaporation to avoid contamination .
Advanced: How can synthesis yield be optimized for spirocyclic Grignard derivatives?
Methodological Answer:
- Stoichiometry Adjustment: Optimize molar ratios of the spirocyclic precursor to magnesium (e.g., 1:1.2 molar excess of Mg to ensure complete activation) .
- Reaction Time: Extend stirring times (e.g., 72 hours) for sterically hindered substrates, monitoring via TLC .
- Catalyst Screening: Test Lewis acids (e.g., LiCl) to enhance magnesium activation, as seen in isopropylmagnesium chloride complexes .
Advanced: What advanced techniques validate the structural integrity of the synthesized compound?
Methodological Answer:
- X-ray Crystallography: Grow single crystals via slow THF/hexane diffusion. Compare unit cell parameters to literature data (e.g., CCDC references for analogous spiro compounds) .
- Multinuclear NMR: Use ¹H, ¹³C, and ¹⁹F NMR (if fluorinated) in deuterated THF or CDCl₃. Assign spirocyclic methylene protons (δ 3.5–4.5 ppm) and aryl-magnesium coupling patterns .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks with <2 ppm error using ESI or MALDI-TOF .
Advanced: How should researchers address discrepancies in reported purity or byproduct profiles?
Methodological Answer:
- HPLC-MS Analysis: Use Chromolith® columns with 0.1% formic acid in water/acetonitrile gradients. Identify impurities via retention time and fragmentation patterns .
- Quantitative NMR (qNMR): Integrate impurity peaks against an internal standard (e.g., 1,3,5-trimethoxybenzene) for precise quantification .
- Replicate Conditions: Compare purification methods (e.g., column vs. distillation) to isolate systematic errors in reported protocols .
Advanced: What strategies mitigate ether cleavage or THF degradation during prolonged reactions?
Methodological Answer:
- Stabilized THF: Add BHT (butylated hydroxytoluene, 0.1%) to inhibit peroxide formation during extended reflux .
- Low-Temperature Storage: Store the Grignard solution at -20°C under nitrogen, with molecular sieves to absorb residual moisture .
- Alternative Solvents: Test methyl-THF or 2-Me-THF for higher boiling points and reduced peroxide risk in high-temperature reactions .
Advanced: How can computational methods aid in predicting reactivity or byproduct formation?
Methodological Answer:
- DFT Calculations: Model transition states for spirocyclic ring formation using Gaussian or ORCA software. Compare activation energies of competing pathways (e.g., ring-opening vs. cross-coupling) .
- Molecular Dynamics (MD): Simulate THF solvation effects on Grignard stability with AMBER or GROMACS force fields .
- Machine Learning (ML): Train models on existing Grignard reaction datasets to predict optimal conditions (e.g., solvent, temperature) for new substrates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
